2-(4-fluorophenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide

Medicinal Chemistry Physicochemical Profiling Lipophilicity

The compound 2-(4-fluorophenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide (C22H22FN3O2, MW 379.4 g/mol) belongs to the pyridazinone-arylacetamide hybrid class, characterized by a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl core linked via a propyl spacer to a 4-fluorophenyl acetamide moiety. This scaffold is structurally related to biologically active pyridazinones implicated in acetylcholinesterase (AChE) inhibition, anti-diabetic activity, and anti-inflammatory pathways, as documented in recent medicinal chemistry literature.

Molecular Formula C22H22FN3O2
Molecular Weight 379.4 g/mol
Cat. No. B12251393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide
Molecular FormulaC22H22FN3O2
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C22H22FN3O2/c1-16-3-7-18(8-4-16)20-11-12-22(28)26(25-20)14-2-13-24-21(27)15-17-5-9-19(23)10-6-17/h3-12H,2,13-15H2,1H3,(H,24,27)
InChIKeyYCBXCCYLZRRUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide: Chemical Class and Procurement Context


The compound 2-(4-fluorophenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide (C22H22FN3O2, MW 379.4 g/mol) belongs to the pyridazinone-arylacetamide hybrid class, characterized by a 6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl core linked via a propyl spacer to a 4-fluorophenyl acetamide moiety . This scaffold is structurally related to biologically active pyridazinones implicated in acetylcholinesterase (AChE) inhibition, anti-diabetic activity, and anti-inflammatory pathways, as documented in recent medicinal chemistry literature [1]. The specific substitution pattern—featuring a para-fluorine on the phenyl ring and a para-methyl on the pyridazinone—creates a distinct electronic and steric profile compared to other analogues in screening libraries, making precise structural identification critical for procurement.

SAR Probe Isolate 4-fluorophenyl contribution in pyridazinone series
Property Predicted higher lipophilicity and extra aromatic ring vs. methoxy
Screening AChE, kinase, and metabolic stability assay compatibility

Why Generic Substitution Fails for 2-(4-fluorophenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide


Generic substitution among N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide analogues is unreliable because minor structural changes—such as replacing the 4-fluorophenyl group with a 4-methoxy, 4-chlorophenoxy, or unsubstituted phenyl—can profoundly alter electronic distribution, hydrogen-bonding capacity, and steric fit within biological targets [1]. In the pyridazinone class, even single-atom substitutions on the N-arylacetamide portion have been shown to cause >10-fold shifts in enzyme inhibitory potency and ADMET properties [2]. Consequently, procurement decisions must rely on compound-specific characterization data rather than class-level assumptions.

4-Methoxy analogue: alters lipophilicity and metabolic soft-spot profile, may shift ADME outcomes
4-Chlorophenoxy analogue: stronger electron-withdrawing effect, may disrupt target hydrogen bonding
Unsubstituted phenyl: steric and electronic changes may reduce binding complementarity

Quantitative Differentiation Evidence: 2-(4-fluorophenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide vs. Closest Analogues


Structural Differentiation from 2-Methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide via Physicochemical Property Comparison

The target compound replaces the methoxy group of 2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide (CAS 1021056-40-5) with a 4-fluorophenyl moiety. This substitution is predicted to increase lipophilicity (cLogP) by approximately +0.8 to +1.2 log units and to enhance aromatic π-stacking potential due to the larger aromatic surface area of the 4-fluorophenyl ring compared to the methoxy group . Such differences directly influence membrane permeability, protein binding, and off-target promiscuity profiles, making these two compounds non-interchangeable despite sharing the same pyridazinone-propyl core.

Lipophilicity Shift
Predicted
ΔcLogP ≈ +0.8 to +1.2
Supports membrane permeability differentiation
No experimental logP data available
Medicinal Chemistry Physicochemical Profiling Lipophilicity

Electronic Differentiation from 2-(4-Chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide via Hammett Substituent Analysis

The target compound carries a 4-fluorophenyl group (Hammett σp = +0.06), whereas the analogue 2-(4-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide features a 4-chlorophenoxy group (σp ≈ +0.23 for Cl, modulated by the oxygen linker). The electronic difference between the electron-withdrawing fluorine (σp +0.06, weak inductive) and the chlorophenoxy moiety (σp ~+0.2–0.3, stronger electron-withdrawing) alters the electron density on the amide linkage, which can influence hydrogen-bond donor/acceptor strength and target protein recognition [1]. This electronic modulation is particularly relevant for targets where the amide participates in key hydrogen-bond interactions.

Electronic Effect
Supporting evidence
σp +0.06 σp +0.23
Supports hydrogen-bond interaction differentiation
Literature Hammett constants; no direct binding data
Physical Organic Chemistry SAR Electronic Effects

Class-Level Metabolic Stability Inference: 4-Fluorophenyl vs. 4-Methoxyphenyl in Pyridazinone-Acetamide Series

In general medicinal chemistry, replacing a 4-methoxyphenyl group (as in 2-methoxy-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide) with a 4-fluorophenyl group (target compound) is a well-validated strategy to block CYP450-mediated O-demethylation, a common metabolic soft spot [1]. Fluorine substitution at the para position of phenyl rings typically reduces oxidative metabolism at that site by 5–20 fold compared to methoxy or hydrogen, based on extensive cross-series medicinal chemistry experience [2]. This class-level inference suggests the target compound may possess superior metabolic stability in liver microsome assays compared to methoxy-bearing analogues, though direct experimental confirmation is absent.

CYP Metabolic Stability
Class-level inference
5–20 fold reduction literature precedent
Supports comparative metabolic stability hypothesis
Compound-specific microsomal data absent
Drug Metabolism CYP450 Stability Fluorine Substitution

Kinase Inhibition Potential: Class-Level Comparison of Pyridazinone-Arylacetamide Scaffolds

Pyridazinone derivatives with arylacetamide side chains have been reported as kinase inhibitors in multiple patent families (e.g., PARP, PDE4) [1]. Within the (p-tolyl)pyridazinone subclass, compounds bearing a propyl linker between the pyridazinone and acetamide groups exhibit enhanced conformational flexibility that can improve binding pocket accommodation compared to directly linked analogues [2]. The target compound's 4-fluorophenyl group provides a distinct halogen-bond donor capability (C–F···H–N interaction) that is absent in non-fluorinated or methoxy-substituted analogues, potentially enabling unique interactions with kinase hinge regions. However, no direct kinase inhibition data (IC50) for this specific compound has been identified in the public domain.

Kinase Hinge Motif
Supporting evidence
Propyl linker + C–F···H interaction
Potential kinase hinge-binding differentiation
No direct kinase inhibition data identified
Kinase Inhibition Pyridazinone Pharmacology Anticancer

Optimal Research and Procurement Application Scenarios for 2-(4-fluorophenyl)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide


SAR Studies on N-Arylacetamide Substitution in Pyridazinone-Based AChE or Kinase Inhibitors

Based on the established class-level evidence for pyridazinone derivatives as acetylcholinesterase and kinase inhibitors [1], this compound serves as a key SAR probe to isolate the contribution of the 4-fluorophenyl group (vs. methoxy, chlorophenoxy, or unsubstituted phenyl) to target potency and selectivity. Its distinct electronic and lipophilic profile, as detailed in Section 3, justifies its inclusion in focused analogue sets for lead optimization.

Metabolic Stability Screening Panels Comparing Fluorinated vs. Non-Fluorinated Pyridazinone-Acetamides

The class-level metabolic stability inference (Section 3, Evidence Item 3) positions this compound as a candidate for comparative liver microsome or hepatocyte stability assays alongside its 4-methoxy analogue (CAS 1021056-40-5). The expected reduction in CYP-mediated oxidative metabolism at the para-fluorophenyl site provides a testable hypothesis for in vitro ADME studies.

Halogen-Bonding Motif Exploration in Fragment-Based Drug Design

The 4-fluorophenyl moiety offers a weakly polarized C–F bond capable of engaging in halogen-bond interactions with protein backbone carbonyls or side-chain acceptors [2]. This compound can serve as a reference standard for biophysical screens (SPR, ITC, X-ray crystallography) aimed at mapping fluorine-specific binding hotspots within target proteins.

Physicochemical Reference Standard for Lipophilicity Optimization within Pyridazinone Series

With a predicted cLogP of ~2.8–3.2 and three aromatic rings, this compound occupies a lipophilicity range often associated with favorable oral absorption and moderate CNS penetration. It can be used as a reference point in HPLC-based lipophilicity (CHI logD) or PAMPA permeability assays when optimizing the ADME profile of related pyridazinone leads.

Application
Selection Property
Validation Focus
Pyridazinone SAR studies
4-Fluorophenyl electronic/lipophilic profile
Comparative inhibitory endpoint review
Metabolic stability screening
Fluorine vs. methoxy metabolic liability
CYP-mediated metabolism endpoint comparison
Halogen-bond mapping
C–F···H donor capacity
Biophysical target engagement validation
Physicochemical reference
Predicted moderate lipophilicity
LogD / permeability endpoint correlation
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